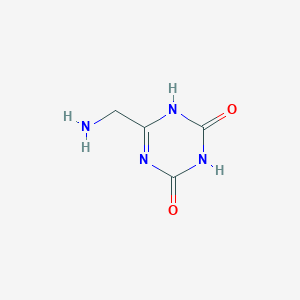![molecular formula C10H16N2O B13220227 {2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B13220227.png)
{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core fused with a methanol group. It has a molecular formula of C10H16N2O and a molecular weight of 180.25 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol can be achieved through various synthetic routes. One common method involves the use of aryl glyoxal monohydrates, ethyl acetoacetate, hydrazine hydrate, and 2-aminopyridine in the presence of tetrapropylammonium bromide under reflux conditions in ethanol. This one-pot, four-component reaction is known for its high yield (82-94%) and efficiency .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar multi-component reactions. The availability and low cost of starting materials, along with the short reaction time and easy workup process, make this method suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazo[1,2-a]pyridine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, especially at the methanol group, can lead to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and specific solvents to achieve the desired products .
Major Products
The major products formed from these reactions include various imidazo[1,2-a]pyridine derivatives, which are valuable in pharmaceutical and chemical research .
Applications De Recherche Scientifique
{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of {2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress and cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,5-a]pyridine derivatives: These compounds share a similar imidazo-pyridine core but differ in their substitution patterns and biological activities.
Imidazo[1,2-a]pyridine derivatives: These are closely related and often used in similar applications, but they may have different pharmacokinetic and pharmacodynamic properties.
Uniqueness
The uniqueness of {2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Propriétés
Formule moléculaire |
C10H16N2O |
|---|---|
Poids moléculaire |
180.25 g/mol |
Nom IUPAC |
(2-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanol |
InChI |
InChI=1S/C10H16N2O/c1-2-8-9(7-13)12-6-4-3-5-10(12)11-8/h13H,2-7H2,1H3 |
Clé InChI |
FNLVYRUVSJXERZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N2CCCCC2=N1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-Methoxyethyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13220162.png)






![2-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)carbamoyl]acetic acid](/img/structure/B13220206.png)

![2-({[(Benzyloxy)carbonyl]amino}oxy)-3-cyclopropylpropanoic acid](/img/structure/B13220217.png)



